N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine
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Overview
Description
N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine: is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of chemicals known for their complex structures and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperidine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- Piperidine derivatives
Uniqueness
What sets N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H27N3 |
---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H27N3/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 |
InChI Key |
ASWFJYOHRDVDDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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